molecular formula C7H4ClNO2S2 B1352925 2-Benzothiazolesulfonyl chloride CAS No. 2824-46-6

2-Benzothiazolesulfonyl chloride

Cat. No. B1352925
CAS RN: 2824-46-6
M. Wt: 233.7 g/mol
InChI Key: HSILAFDVJZUQPI-UHFFFAOYSA-N
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Description

2-Benzothiazolesulfonyl chloride (BTSC) is a highly reactive organic compound widely used as a reagent for the synthesis of various molecules, especially in medicinal chemistry. It has a molecular formula of C7H4ClNO2S2 .


Synthesis Analysis

The synthesis of benzothiazole compounds, including BTSC, can be achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A water-mediated method has been developed for the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles in one step .


Molecular Structure Analysis

The molecular structure of BTSC involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole and its derivatives are important heterocyclic compounds used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity . They are widely used to construct fluorescent probes .


Physical And Chemical Properties Analysis

BTSC has a molecular weight of 233.7 g/mol . It has a melting point of 108-110 °C and a boiling point of 398.4±25.0 °C (Predicted). The density is 1.635±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Pyridine Derivatives : A study by Patel and Agravat (2007) describes the use of 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride for the preparation of benzothiazole derivatives, which were then evaluated for their antibacterial and antifungal activities (Patel & Agravat, 2007).
  • Antimicrobial Studies of Pyridine Derivatives : Another study by Patel and Agravat (2009) further explores the antimicrobial properties of new pyridine derivatives synthesized from benzothiazoles (Patel & Agravat, 2009).

Green Chemistry and Synthesis Processes

  • Advances in Green Synthesis : Gao et al. (2020) provided insights into the green chemistry approaches in synthesizing benzothiazole compounds, highlighting environmentallyfriendly methods and the potential for future developments in this field (Gao et al., 2020).

Chemical Transformations and Reactions

  • Chlorination of Heterocyclic Compounds : Research by King et al. (1971) explores the chlorination of various heterocyclic and acyclic sulfonhydrazones, providing insights into the reaction mechanisms and the formation of different compounds (King et al., 1971).
  • Synthesis of Benzothiazole Derivatives : Dushamov et al. (2020) discuss the treatment of benzothiazole with chlorosulfonic acid to yield sulfonyl chlorides and their reactions with various agents, revealing important chemical transformation processes (Dushamov et al., 2020).

Other Relevant Studies

  • Water-Promoted Chlorination : Wimmer et al. (2018) describe an improved method for the chlorination of benzothiazoles, emphasizing the role of water in enhancing reaction efficiency (Wimmer et al., 2018).
  • Analytical Methods in Environmental Studies : Herrero et al. (2014) review the analytical methods for detecting benzothiazoles in environmental matrices, highlighting their occurrence and behavior in different ecosystems (Herrero et al., 2014).
  • Synthesis of 2-Substituted Benzothiazoles : Yang et al. (2017) present an efficient method for synthesizing 2-substituted benzothiazoles, demonstrating the compatibility of various substrates in the process (Yang et al., 2017).

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including BTSC, are anticipated to be related to green chemistry . This involves the use of environmentally friendly solvents and reagents, and the development of more efficient and sustainable synthetic processes .

properties

IUPAC Name

1,3-benzothiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSILAFDVJZUQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430803
Record name 2-Benzothiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolesulfonyl chloride

CAS RN

2824-46-6
Record name 2-Benzothiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EH White, BR Branchini - Methods in Enzymology, 1977 - Elsevier
… the sulfonyl halide was used in the preparation of 2-benzothiazolesulfonyl chloride [Eq. (4)]J … into a round-bottom flask containing 2-benzothiazolesulfonyl chloride (1.05 g, 4.5 mmoles) …
Number of citations: 3 www.sciencedirect.com

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